1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol
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Overview
Description
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol is a complex organic compound that features a benzimidazole core linked to a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulphite.
Attachment of Benzyl Group: The benzimidazole core is then benzylated using benzyl chloride under basic conditions.
Formation of Phenoxypropanol Moiety: The phenoxypropanol moiety is synthesized by reacting 2,5-dimethylphenol with epichlorohydrin.
Coupling Reaction: Finally, the benzimidazole and phenoxypropanol moieties are coupled together using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol can undergo various chemical reactions:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The benzyl group can be reduced to a methyl group using catalytic hydrogenation.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Methyl-substituted benzimidazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to the benzimidazole core.
Materials Science: Use in the development of organic light-emitting diodes (OLEDs) as a hole-blocking material.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole core can interact with DNA and proteins, potentially inhibiting cancer cell growth.
Pathways Involved: It may affect pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer properties.
1-phenyl-1H-benzimidazole-2-yl: Used in OLEDs as a hole-blocking material.
Uniqueness
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol is unique due to its combined benzimidazole and phenoxypropanol moieties, which may offer synergistic effects in its applications.
Properties
Molecular Formula |
C25H26N2O2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C25H26N2O2/c1-18-12-13-19(2)24(14-18)29-17-21(28)16-27-23-11-7-6-10-22(23)26-25(27)15-20-8-4-3-5-9-20/h3-14,21,28H,15-17H2,1-2H3 |
InChI Key |
DSBPFZFPTYHPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O |
Origin of Product |
United States |
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